N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide
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Overview
Description
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
The synthesis of N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This reaction is typically carried out at room temperature with vigorous stirring for several hours. The product is then isolated and purified through recrystallization.
Chemical Reactions Analysis
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Sonogashira cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base . This reaction forms carbon-carbon bonds, leading to the formation of substituted imidazole derivatives. Common reagents used in these reactions include palladium catalysts, copper iodide, and bases such as triethylamine.
Scientific Research Applications
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide has several scientific research applications. In chemistry, it is used as a synthon in the synthesis of various heterocyclic compounds . In medicine, it is being explored for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent . Additionally, it has industrial applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide can be compared with other similar compounds, such as N,N’-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) . Both compounds contain nitramide groups, but they differ in their structural features and reactivity. BTMNA, for example, is known for its high crystal density and insensitivity to impact and friction, making it suitable for use as an insensitive explosive . In contrast, this compound is more commonly used in pharmaceutical and agrochemical applications due to its biological activity.
Similar Compounds
Properties
CAS No. |
185034-64-4 |
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Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
N-(5-methyl-1-prop-1-enyl-4,5-dihydroimidazol-2-yl)nitramide |
InChI |
InChI=1S/C7H12N4O2/c1-3-4-10-6(2)5-8-7(10)9-11(12)13/h3-4,6H,5H2,1-2H3,(H,8,9) |
InChI Key |
VITFGJTZUNKMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN1C(CN=C1N[N+](=O)[O-])C |
Origin of Product |
United States |
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